
Clobenpropit
描述
氯苯丙胺是一种化学化合物,以其作为组胺 H3 受体拮抗剂和反向激动剂的作用而闻名。它因其神经保护作用而受到研究,特别是在刺激脑细胞中γ-氨基丁酸 (GABA) 释放方面。 氯苯丙胺还因其抑制趋化因子受体 CXCR4 的能力而显示出治疗各种疾病的潜力,包括自身免疫性疾病和癌症 .
准备方法
合成路线和反应条件
氯苯丙胺可以通过多步过程合成,该过程涉及 4-氯苄胺与硫脲反应形成中间体 4-氯苄基硫脲。然后将该中间体与 3-(1H-咪唑-4-基)丙胺反应生成氯苯丙胺。 反应条件通常涉及加热和使用乙醇或甲醇等溶剂 .
工业生产方法
文献中没有很好地记录氯苯丙胺的工业生产方法。上述合成过程可以通过适当优化反应条件和纯化方法来扩大规模以用于工业生产,以确保高产率和纯度。
化学反应分析
反应类型
氯苯丙胺会发生各种化学反应,包括:
氧化: 氯苯丙胺可以被氧化形成亚砜和砜。
还原: 还原反应可以将氯苯丙胺转化为其相应的胺衍生物。
取代: 氯苯丙胺可以发生亲核取代反应,特别是在氯基团处。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 在取代反应中使用甲醇钠和叔丁醇钾等亲核试剂。
主要产品
氧化: 亚砜和砜。
还原: 胺衍生物。
取代: 取决于所用亲核试剂的不同取代衍生物。
科学研究应用
Cancer Therapy
Clobenpropit has shown promise in cancer therapy through its effects on tumor cell proliferation and metastasis. Research indicates that it can inhibit cell migration and promote apoptosis in various cancer types, making it a candidate for targeted cancer therapies .
- Case Study: Autoimmune Diseases and Cancer
Neuroprotection
Another significant application of this compound is in neuroprotection. Studies have demonstrated its ability to attenuate neuroinflammation and cognitive deficits induced by lipopolysaccharide (LPS) in animal models. This suggests that this compound could be beneficial in treating neurodegenerative diseases by enhancing cognitive function and reducing inflammatory responses .
Systemic Lupus Erythematosus (SLE)
Recent findings indicate that this compound may serve as a new therapeutic option for SLE by modulating immune responses through the inhibition of IRF7 phosphorylation, which is critical for interferon production. This mechanism could provide a targeted approach to managing SLE with potentially fewer side effects compared to traditional therapies .
Data Table: Summary of this compound Applications
作用机制
氯苯丙胺主要通过其对组胺 H3 和 CXCR4 受体的作用发挥其作用。作为组胺 H3 受体拮抗剂,它会阻断受体,导致神经递质(如 GABA)的释放增加。这种作用有助于其神经保护作用。 此外,氯苯丙胺抑制 CXCR4 受体,该受体在免疫细胞运输、炎症和癌症进展中起着至关重要的作用 .
相似化合物的比较
氯苯丙胺因其对组胺 H3 和 CXCR4 受体的双重作用而具有独特性。类似的化合物包括:
R-(α)-甲基组胺: 组胺 H3 受体激动剂。
N-(α)-甲基组胺: 另一种组胺 H3 受体激动剂。
氯氮平: 具有对组胺受体亲和力的抗精神病药物。
依美替: 组胺 H3 受体激动剂。
A-331440: 组胺 H3 受体拮抗剂。
西普罗非凡: 组胺 H3 受体拮抗剂.
生物活性
Clobenpropit is a histamine H3 receptor antagonist with emerging therapeutic potential due to its ability to modulate various biological processes, particularly through its interactions with the CXCR4 receptor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune regulation, and implications for treating autoimmune diseases and cancer.
This compound functions primarily as an antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release and has implications in various neurological and inflammatory conditions. Recent studies have highlighted its role in inhibiting the CXCR4 chemokine receptor, which is crucial in processes such as:
- Cell Migration : this compound has been shown to inhibit cell migration, a key factor in cancer metastasis and inflammatory responses .
- Cytokine Regulation : It modulates the release of pro-inflammatory cytokines, particularly in autoimmune diseases like juvenile idiopathic arthritis (JIA) and systemic lupus erythematosus (SLE) .
- Neuroprotection : this compound exhibits neuroprotective properties against lipopolysaccharide (LPS)-induced neuronal toxicity, reducing memory deficits associated with neuroinflammation .
Anticonvulsant Activity
Research indicates that this compound has limited anticonvulsant effects. In studies involving seizure models in mice, it increased the electroconvulsive threshold only at high doses (40 mg/kg), suggesting a potential but limited role in seizure management .
Effects on Autoimmune Diseases
In a study focusing on SLE, this compound effectively inhibited IRF7 phosphorylation, leading to reduced type I interferon production and lower levels of pro-inflammatory cytokines. This suggests its potential as a targeted therapy for SLE, offering advantages over standard treatments like prednisolone .
Cardiovascular Effects
This compound has also demonstrated significant cardiovascular effects. In models of critical hypotension, it induced a dose-dependent increase in blood pressure and heart rate, achieving a 100% survival rate in treated rats . This finding highlights its potential utility in resuscitation scenarios.
Autoimmune Disorders
The modulation of immune responses by this compound presents a promising avenue for treating autoimmune disorders. Its ability to inhibit CXCR4 may lead to improved outcomes in patients with conditions characterized by immune dysregulation. For instance, preclinical studies have shown that this compound can effectively regulate inflammatory cytokine release in JIA patients .
Cancer Therapy
This compound's inhibition of CXCR4 also positions it as a potential therapeutic agent in oncology. By disrupting the CXCL12/CXCR4 axis, it may reduce tumor cell proliferation and migration, thus enhancing the efficacy of existing cancer treatments .
Summary of Research Findings
属性
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAIEVHKDLMIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043738 | |
Record name | Clobenpropit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145231-45-4 | |
Record name | Clobenpropit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145231-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobenpropit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobenpropit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOBENPROPIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clobenpropit?
A1: this compound primarily acts as an antagonist/inverse agonist at histamine H3 receptors (H3R). [, , ] This means it blocks the receptor from being activated by histamine and can even suppress its basal activity.
Q2: How does this compound’s action at H3R affect neurotransmission?
A2: By blocking H3R, this compound can increase the release of several neurotransmitters, including histamine itself, acetylcholine, dopamine, norepinephrine, and GABA. [, , , , , , ] This modulation of neurotransmission contributes to its various effects on cognitive function, sleep-wake cycles, and other physiological processes.
Q3: Does this compound interact with any other targets besides H3R?
A3: Yes, research suggests that this compound also interacts with histamine H4 receptors (H4R), acting as an agonist in some cases. [, , , , , , , ] This interaction contributes to its potential in modulating immune responses and inflammation.
Q4: How does this compound influence glutamatergic transmission?
A4: Studies using the Flinders Sensitive Line (FSL) rat model of depression showed that this compound enhances hippocampal long-term potentiation (LTP), a key process in learning and memory. [, ] This enhancement of synaptic plasticity likely involves activation of H1 and H2 histamine receptors downstream of H3R blockade.
Q5: What is the role of H1 and H2 receptors in this compound’s effects?
A5: Research indicates that the antidepressant effects of this compound and its enhancement of LTP require hippocampal H1 and H2 receptor activation. [, ] This suggests that this compound might act through disinhibition of histamine release, leading to subsequent activation of these receptors.
Q6: Does this compound directly affect glutamatergic synaptic transmission?
A6: While this compound enhances LTP and influences NMDA receptor subunit expression, studies have not found significant direct effects on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons. [, ] This suggests that its influence on glutamatergic transmission may be primarily indirect, possibly through modulation of network activity or other plasticity mechanisms.
Q7: Does this compound affect histamine synthesis?
A7: Yes, studies on rat brain cortical miniprisms show that this compound, as an H3R antagonist, can enhance histamine synthesis, likely through a mechanism involving the cAMP pathway. [] This highlights the complex regulatory role of H3R in histamine neuron function.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C12H16ClN5S, and its molecular weight is 297.8 g/mol. []
Q9: Is there information available about this compound's material compatibility, stability under various conditions, or catalytic properties?
A9: The provided research focuses on this compound's pharmacological properties as a histamine receptor ligand. Therefore, information regarding its material compatibility, stability outside biological contexts, or any potential catalytic properties is not available in these studies.
Q10: Have computational methods been used to study this compound and its interactions with H4R?
A10: Yes, computational studies employing 3D-QSAR, homology modeling, and molecular dynamics simulations have been conducted to investigate the binding modes of this compound and its analogs at the H4R. [, ] These studies provided valuable insights into the structural features crucial for ligand binding and selectivity.
Q11: How do structural modifications of this compound affect its activity at H3R and H4R?
A11: Studies on this compound analogs revealed that modifications to the functional group near the isothiourea moiety can significantly impact their affinity and intrinsic activity at both H3R and H4R. [] For instance, some modifications led to compounds with dual activity as both H3R and H4R antagonists, while others exhibited varying degrees of agonism at H4R.
Q12: Is there information available regarding this compound's stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways?
A12: The provided research focuses primarily on this compound's pharmacological properties and its effects in biological systems. Information regarding its stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways is not covered in these studies.
Q13: What is known about the pharmacokinetics of this compound?
A13: While specific details on absorption, distribution, metabolism, and excretion (ADME) are limited in the provided research, studies demonstrate that this compound can effectively cross the blood-brain barrier when administered systemically. [, , ] This property is crucial for its central nervous system effects.
Q14: How does the route of administration affect this compound’s effects?
A14: Research indicates that both systemic and direct hippocampal injections of this compound can reduce immobility time in the forced swim test, a model for antidepressant activity. [, ] This suggests that this compound can exert its effects through both central and peripheral mechanisms, depending on the route of administration.
Q15: What in vitro models have been used to study this compound's effects?
A15: Various in vitro models, including cell lines expressing specific histamine receptors, isolated rat brain tissues (miniprisms and synaptosomes), and primary cell cultures (e.g., mast cells and eosinophils), have been used to characterize this compound’s pharmacological properties. [, , , , , , , , , , ]
Q16: What in vivo models have been used to study this compound's effects?
A16: Rodent models, primarily rats and mice, have been extensively used to investigate this compound’s effects in various contexts, including cognition, epilepsy, obesity, inflammation, and pain. [, , , , , , , , , , , , , , , ] These models provided valuable insights into its potential therapeutic applications.
Q17: What behavioral tests have been used to assess this compound’s antidepressant-like effects?
A17: The forced swim test, a widely used preclinical model for screening antidepressant drugs, has been employed to evaluate this compound's effects on depressive-like behavior in rodents. [, , ] Additionally, researchers have used other behavioral paradigms, such as the novel object recognition and passive avoidance tests, to assess its impact on memory and cognition in the context of depression models. [, ]
Q18: What are the effects of this compound in animal models of epilepsy?
A18: In rat models of both amygdaloid kindled seizures and maximal electroshock seizures, this compound demonstrated anticonvulsant properties. [] This suggests its potential as a therapeutic agent for epilepsy.
Q19: Does this compound show effects in models of obesity?
A19: Studies in Siberian hamsters, a seasonal model of obesity, indicated that this compound, as an H3R inverse agonist, can decrease food intake. [] This finding suggests a potential role for H3R modulation in regulating energy balance and treating obesity.
Q20: Has this compound been tested in clinical trials?
A20: While preclinical research on this compound shows promising results in various areas, the provided scientific literature does not mention any completed or ongoing clinical trials involving this compound.
Q21: Is there information available regarding resistance mechanisms to this compound, its toxicological profile, drug delivery strategies, or potential biomarkers for its effects?
A21: The provided research primarily focuses on this compound's pharmacological mechanisms and preclinical efficacy in various animal models. Information regarding resistance development, detailed toxicological profiling, specific drug delivery strategies, or biomarkers associated with its effects is limited in these studies.
Q22: What analytical methods have been used to study this compound and its effects?
A22: Researchers have employed a range of analytical techniques, including radioligand binding assays, western blotting, ELISA, high-performance liquid chromatography (HPLC), immunohistochemistry, and cDNA microarray analysis, to investigate this compound's binding properties, downstream signaling pathways, and effects on protein and gene expression. [, , , , , , , , , , , , , ]
Q23: What methods have been used to study the effects of this compound on neurotransmitter release?
A23: Researchers have employed techniques such as microdialysis coupled with HPLC to measure changes in neurotransmitter levels in specific brain regions following this compound administration. [] This approach allows for the assessment of in vivo neurotransmitter dynamics in response to drug treatment.
Q24: Is there information available on this compound's dissolution and solubility properties, analytical method validation for its detection and quantification, or quality control measures during its synthesis and handling?
A24: The research provided focuses mainly on the biological activity and preclinical efficacy of this compound. Information regarding its physicochemical properties like dissolution and solubility, details about analytical method validation, or quality control measures during its production are not covered in these studies.
Q25: Is there information available on the immunogenicity of this compound, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability?
A25: The provided research primarily explores this compound's interactions with histamine receptors and its effects in various preclinical models. Information regarding its potential immunogenicity, interactions with drug transporters or metabolizing enzymes, and its biocompatibility or biodegradability is not extensively discussed in these studies.
Q26: Is there information on alternatives to this compound, strategies for its recycling or waste management, or specific research infrastructures and resources dedicated to its study?
A26: The research provided primarily focuses on this compound's unique pharmacological profile and preclinical efficacy. Information regarding potential alternatives, methods for its recycling or waste management, or specific research infrastructures dedicated to its study is not a primary focus of these studies.
Q27: What are the significant historical milestones in this compound research?
A27: A significant milestone in this compound research was the discovery of its high affinity for the H3 receptor and its characterization as a potent and selective H3R antagonist. [] Another important milestone was the finding that this compound also interacts with the H4 receptor, expanding its potential therapeutic applications to include inflammatory and immune-related conditions. [, , , , , , , ]
Q28: What are the potential cross-disciplinary applications of this compound research?
A28: this compound research holds potential for cross-disciplinary applications due to its multi-faceted pharmacological profile. It bridges research areas such as neuropharmacology, immunology, and endocrinology. [, , , , , , , , ] Understanding its interactions with different physiological systems could lead to innovative therapeutic strategies for various conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。